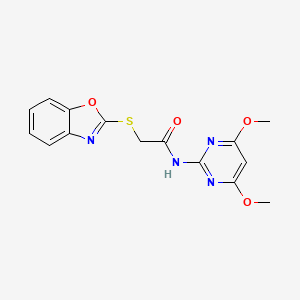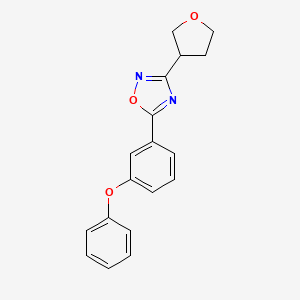![molecular formula C15H13N3O2 B5578381 1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)
1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione is a compound of interest due to its structural and chemical properties. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related pyridazine compounds typically involves the use of dienophilic properties, where intermediates are generated and trapped with several dienes to yield hetero-Diels-Alder adducts. For example, 1-Benzyl-5,6-dihydro-1H-1,2,3-triazolo[4,5-d]pyridazine-4,7-dione can be synthesized by oxidation and subsequent trapping with dienes (Theocharis, Alexandrou, & Terzis, 1990).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is usually confirmed by techniques such as X-ray analysis. The structure is characterized by the presence of nitrogen atoms within the heterocyclic ring, affecting the electron distribution and chemical reactivity of the molecule.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloadditions, substitutions, and transformations into different heterocycles under specific conditions. For instance, derivatives of pyridazine can be synthesized using different nucleophiles and conditions to form various heterocyclic structures, demonstrating the chemical versatility of pyridazine derivatives (Patankar, Athalye, Verma, & Dalvi, 2000).
Wissenschaftliche Forschungsanwendungen
Generation and Dienophilic Properties
The research by Theocharis et al. delves into the generation and dienophilic properties of triazolopyridazine derivatives, providing a foundation for understanding the reactivity and potential applications of similar pyridazine compounds in hetero-Diels-Alder reactions, which are crucial in synthetic organic chemistry for constructing complex molecular architectures (Theocharis, Alexandrou, & Terzis, 1990).
Water Oxidation Catalysts
Research conducted by Zong and Thummel demonstrates the use of Ru complexes with pyridazine ligands in water oxidation, a critical reaction for renewable energy technologies. This study highlights the significance of such compounds in developing efficient catalysts for splitting water into oxygen and hydrogen, a key process in hydrogen fuel production (Zong & Thummel, 2005).
Intramolecular Hydrogen Bonding and Tautomerism
Hansen, Bolvig, and Kappe's work on the intramolecular hydrogen bonding and tautomerism of acylpyridinediones and their benzannelated derivatives contributes to the understanding of the structural and electronic properties of these compounds. Such insights are crucial for their application in medicinal chemistry and material science (Hansen, Bolvig, & Kappe, 1995).
Synthesis of Heterocycles
Patankar et al. have explored the synthesis of heterocycles using pyranobenzofuran and pyridazinone or pyridone moieties, indicating the broad spectrum of biological activities of these compounds. This research paves the way for the development of new pharmaceuticals and biologically active molecules (Patankar, Athalye, Verma, & Dalvi, 2000).
Electrochemical Studies
Varmaghani and Nematollahi's electrochemical study of dihydropyridazine dione derivatives reveals their potential application in electrochemical sensors and organic electronics. Understanding the electrochemical behavior of these compounds is essential for developing new materials with specific electronic properties (Varmaghani & Nematollahi, 2011).
Eigenschaften
IUPAC Name |
1-benzyl-7-methyl-3,6-dihydropyrido[3,4-d]pyridazine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-7-11-12(8-10-5-3-2-4-6-10)17-18-15(20)13(11)14(19)16-9/h2-7H,8H2,1H3,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTRFQAGMBBVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)NN=C2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)


![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)
![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)
![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)